N-(3-acetylphenyl)pyrazine-2-carboxamide
Description
N-(3-acetylphenyl)pyrazine-2-carboxamide (CAS: Not explicitly provided) is a pyrazinecarboxamide derivative synthesized via the condensation of pyrazine-2,3-dicarboxylic acid anhydride with 3-aminoacetophenone in the presence of sodium acetate and glacial acetic acid . This compound belongs to a broader class of pyrazinecarboxamides, which are structurally characterized by a pyrazine ring linked to an aromatic moiety via a carboxamide bridge. Its synthesis pathway enables further derivatization, such as bromination (e.g., forming N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide) or condensation with aldehydes to yield acryloyl-substituted analogs .
Properties
IUPAC Name |
N-(3-acetylphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9(17)10-3-2-4-11(7-10)16-13(18)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFHRFQEFHWUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. This reaction is carried out in boiling glacial acetic acid containing sodium acetate . The resulting product is then purified and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method offers higher yields and shorter reaction times compared to conventional heating methods . The reaction involves the use of pyrazine-2-carboxylic acid and various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and malononitrile are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(3-acetylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit photosynthetic electron transport in chloroplasts, which is crucial for its antimicrobial activity . The compound interferes with the synthesis of new fatty acids, which are essential for the growth and replication of certain bacteria .
Comparison with Similar Compounds
Key Findings :
- Halogenation : Chlorine substitution (e.g., 6-Cl) enhances antimycobacterial potency. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide inhibits M. tuberculosis H37Rv by 65% at 6.25 µg/mL .
- Alkylamino Chains: Derivatives with alkylamino chains (e.g., butylamino) exhibit potent activity (MIC = 3.13 µg/mL) and favorable selectivity (SI >10) .
- Iodo Substitution : N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide shows exceptional activity (MIC <2.0 µmol/L) , suggesting bulky electron-withdrawing groups improve target binding.
Key Findings :
- Iodo and tert-Butyl Groups: These substituents significantly enhance photosynthesis inhibition (IC50 = 43.0–51.0 µmol/L) and flavonoid production (900% induction) in plant cultures .
- Positional Effects : Substitution at the pyrazine 5- or 6-position modulates activity. For example, 6-chloro derivatives exhibit stronger inhibition than unsubstituted analogs .
Structural Activity Relationships (SAR)
- Pyrazine Core: Substitution at the 5-position with alkylamino chains (e.g., pentylamino) improves antimycobacterial activity (MIC = 0.78–3.91 µg/mL) . 6-Chloro substitution enhances both antimycobacterial and photosynthesis-inhibiting effects .
- Aromatic Ring :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
